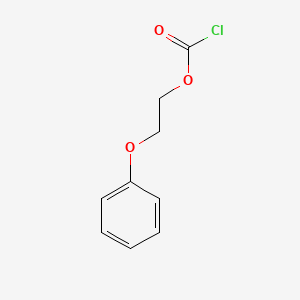2-Phenoxyethyl chloroformate
CAS No.: 34743-87-8
Cat. No.: VC2437311
Molecular Formula: C9H9ClO3
Molecular Weight: 200.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 34743-87-8 |
|---|---|
| Molecular Formula | C9H9ClO3 |
| Molecular Weight | 200.62 g/mol |
| IUPAC Name | 2-phenoxyethyl carbonochloridate |
| Standard InChI | InChI=1S/C9H9ClO3/c10-9(11)13-7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
| Standard InChI Key | GQGPDDREGSRIRX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OCCOC(=O)Cl |
| Canonical SMILES | C1=CC=C(C=C1)OCCOC(=O)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
2-Phenoxyethyl chloroformate features a phenoxy group attached to an ethyl chain, which is further connected to a chloroformate moiety. This structural arrangement contributes to its chemical behavior and applications in synthesis.
| Parameter | Value |
|---|---|
| IUPAC Name | 2-phenoxyethyl carbonochloridate |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol |
| CAS Registry Number | 34743-87-8 |
| PubChem CID | 3015708 |
| InChI | InChI=1S/C9H9ClO3/c10-9(11)13-7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
| InChIKey | GQGPDDREGSRIRX-UHFFFAOYSA-N |
The compound can be visualized as having three principal components: a phenyl ring, an ethoxy linker, and a chloroformate functional group, creating a molecule with both aromatic and reactive electrophilic characteristics .
Physical and Chemical Properties
While comprehensive physical property data for 2-phenoxyethyl chloroformate is limited in the available literature, several important characteristics can be inferred from its structure and chemical class:
| Property | Description |
|---|---|
| Physical State | Typically a liquid at room temperature |
| Reactivity Profile | Highly reactive toward nucleophiles, particularly water, alcohols, and amines |
| Hydrolytic Stability | Unstable in presence of water, undergoes hydrolysis |
| Chemical Behavior | Electrophilic at the carbonyl carbon, susceptible to nucleophilic attack |
| Functional Groups | Contains chloroformate (COCl), ether (C-O-C), and aromatic ring |
The compound exhibits characteristic reactivity of chloroformates, including moisture sensitivity and the potential for rapid decomposition when exposed to water or other nucleophilic substances .
Reactivity and Chemical Behavior
Characteristic Reactions
The chloroformate functional group in 2-phenoxyethyl chloroformate makes it particularly reactive in several important ways:
-
Hydrolysis: Reacts vigorously with water to form 2-phenoxyethanol, carbon dioxide, and hydrochloric acid
-
Alcoholysis: Reacts with alcohols to form carbonates
-
Aminolysis: Reacts with amines to form carbamates
-
Nucleophilic substitution: The chlorine atom is readily displaced by nucleophiles
These reactions make it valuable as an acylating or carbonylating agent in organic synthesis .
Stability Considerations
Like other chloroformates, 2-phenoxyethyl chloroformate is moisture-sensitive and likely reacts violently with water, potentially liberating toxic gases. Based on the reactivity profile of similar compounds, it should be stored away from moisture, bases, and oxidizing agents to maintain stability and prevent hazardous decomposition .
Applications in Organic Synthesis
Role in Complex Molecule Synthesis
2-Phenoxyethyl chloroformate serves as an important building block in the synthesis of complex organic molecules. One documented application involves its contribution to the preparation of triazole derivatives with potential antimicrobial properties .
The compound's ability to introduce the 2-phenoxyethyl group into various molecular frameworks makes it valuable in pharmaceutical and fine chemical synthesis. The phenoxyethyl moiety can be found in molecules featuring heterocyclic structures such as 1,2,4-triazoles, which have been investigated for their antibacterial and antifungal properties .
Functional Group Transformation
As a chloroformate, this compound enables several important functional group transformations:
-
Protection of amino groups as carbamates
-
Formation of carbonates from alcohols
-
Derivatization of carboxylic acids
-
Introduction of carbonyl-containing linking groups
These transformations are particularly valuable in multi-step synthesis where selective reactivity and protection strategies are crucial.
Analytical Characterization
Spectroscopic Properties
While specific spectral data for 2-phenoxyethyl chloroformate is limited in the provided search results, compounds containing similar structural elements have been characterized in research involving triazole derivatives:
| Spectroscopic Technique | Expected Characteristic Features |
|---|---|
| IR Spectroscopy | C=O stretch (likely ~1750-1800 cm⁻¹), C-O stretch (1000-1300 cm⁻¹), aromatic C=C (~1450-1600 cm⁻¹) |
| ¹H NMR | Signals for aromatic protons (δ ~6.8-8.0 ppm), methylene protons adjacent to oxygen (δ ~4.2-4.6 ppm) |
| ¹³C NMR | Carbonyl carbon (δ ~150-160 ppm), aromatic carbons (δ ~110-150 ppm), methylene carbons (δ ~40-70 ppm) |
| Mass Spectrometry | Molecular ion at m/z 200/202 (with characteristic chlorine isotope pattern) |
Related compounds containing the 2-phenoxyethyl group show characteristic NMR signals including triplets for the methylene protons adjacent to oxygen (approximately 4.22 ppm) and aromatic proton signals in the range of 6.82-8.04 ppm .
| Hazard Statement | Classification | Severity |
|---|---|---|
| H302 | Harmful if swallowed | Warning |
| H314 | Causes severe skin burns and eye damage | Danger |
These hazard classifications indicate the compound presents serious health risks through direct contact and ingestion .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume